4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide
Description
4-[1-(2-Methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide is a synthetic compound characterized by a hybrid structure incorporating an indole core, a butanamide linker, and a tetrazole-containing phenyl group. The indole moiety is substituted with a 2-methoxyethyl chain at the N1 position, while the tetrazole ring (2-methyl-2H-tetrazol-5-yl) is attached to the meta position of the phenyl group. The compound’s molecular weight is 368.4 g/mol, as indicated by CAS registry data, though detailed physicochemical properties (e.g., solubility, melting point) remain uncharacterized in the available literature .
Properties
Molecular Formula |
C23H26N6O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[1-(2-methoxyethyl)indol-3-yl]-N-[3-(2-methyltetrazol-5-yl)phenyl]butanamide |
InChI |
InChI=1S/C23H26N6O2/c1-28-26-23(25-27-28)17-7-5-9-19(15-17)24-22(30)12-6-8-18-16-29(13-14-31-2)21-11-4-3-10-20(18)21/h3-5,7,9-11,15-16H,6,8,12-14H2,1-2H3,(H,24,30) |
InChI Key |
NCXVHHVWSBFHCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CCCC3=CN(C4=CC=CC=C43)CCOC |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Indole
Indole undergoes alkylation with 2-methoxyethyl bromide or tosylate under basic conditions. A representative protocol involves:
-
Reagents : Indole (1 eq), 2-methoxyethyl bromide (1.2 eq), sodium hydride (1.5 eq) in anhydrous DMF.
-
Conditions : 0°C to room temperature, 12–16 hours.
Mechanistic Insight : The reaction proceeds via deprotonation of indole’s N-H group by NaH, followed by nucleophilic substitution at the alkylating agent. Steric hindrance at the indole 2-position favors N-alkylation over C3 substitution.
Preparation of 3-(2-Methyl-2H-tetrazol-5-yl)aniline
Nitroarene Precursor Functionalization
3-Nitrobenzonitrile is treated with sodium azide and ammonium chloride in DMF at 120°C to form 5-(3-nitrophenyl)-1H-tetrazole. Subsequent methylation with methyl iodide and potassium carbonate yields 5-(3-nitrophenyl)-2-methyl-2H-tetrazole.
Reduction of Nitro Group
Catalytic hydrogenation (H2, 10% Pd/C, methanol) reduces the nitro group to an amine, yielding 3-(2-methyl-2H-tetrazol-5-yl)aniline.
Assembly of Butanamide Linker
Activation of Carboxylic Acid
The indole subunit is functionalized with a butanoic acid chain via Friedel-Crafts acylation or palladium-catalyzed cross-coupling. For example:
Amide Bond Formation
The carboxylic acid intermediate is coupled with 3-(2-methyl-2H-tetrazol-5-yl)aniline using EDCl/HOBt in DMF:
-
Molar Ratio : Acid (1 eq), amine (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq).
-
Conditions : Room temperature, 24 hours.
Optimization Strategies and Challenges
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Indole and Tetrazole Moieties
The compound shares structural similarities with several pharmacologically active molecules:
Key Observations :
- The indole core in the target compound differentiates it from valsartan (a biphenyltetrazole) and AZ1729 (a thiazole derivative). Indole derivatives are known for serotonin receptor modulation, but the 2-methoxyethyl substitution may enhance lipophilicity and blood-brain barrier penetration compared to simpler alkyl chains .
- The tetrazole ring acts as a bioisostere for carboxylic acids, improving metabolic stability compared to ester- or carboxyl-containing analogues (e.g., GLPG0974) .
Pharmacological Potential and Limitations
- Advantages: The 2-methoxyethyl chain on the indole may reduce cytochrome P450-mediated metabolism compared to N-alkylindoles (e.g., AKB-48) .
- Limitations :
- Lack of in vivo data limits understanding of bioavailability and toxicity.
- The tetrazole’s acidity (pKa ~4.9) may limit absorption in the gastrointestinal tract compared to neutral heterocycles (e.g., isoxazoles in ) .
Biological Activity
The compound 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₃₁N₅O₂, and it has a molecular weight of approximately 345.48 g/mol. The structure features an indole core linked to a butanamide group and a phenyl ring substituted with a tetrazole moiety, which is significant for its biological interactions.
Research indicates that this compound interacts with various biological targets, primarily enzymes and receptors involved in critical pathways such as:
- Serotonin Receptors : Potential antidepressant effects have been suggested through interactions with serotonin receptors.
- Xanthine Oxidase (XO) : Preliminary studies show that it may inhibit xanthine oxidase, an enzyme involved in uric acid production, which could be beneficial in treating gout and related conditions.
Biological Activity
The following table summarizes the biological activities observed for the compound:
Antidepressant Potential
A study conducted on similar indole derivatives indicated promising results regarding their antidepressant properties. The mechanism was linked to the modulation of serotonin levels in the brain, which is crucial for mood regulation. The specific binding affinity of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide to serotonin receptors needs further investigation to confirm these effects.
Xanthine Oxidase Inhibition
In vitro assays demonstrated that this compound exhibits significant xanthine oxidase inhibition, with IC₅₀ values comparable to established inhibitors like allopurinol. A detailed structure-activity relationship (SAR) analysis highlighted the importance of the tetrazole moiety in enhancing inhibitory potency against XO. The compound's ability to lower uric acid levels positions it as a potential therapeutic agent for hyperuricemia-related disorders.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of indole derivatives, including this compound. Results showed effectiveness against various pathogens such as Candida albicans and Bacillus subtilis, suggesting a broad spectrum of antimicrobial activity. The exact mechanism is believed to involve disruption of cellular functions in microbes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
